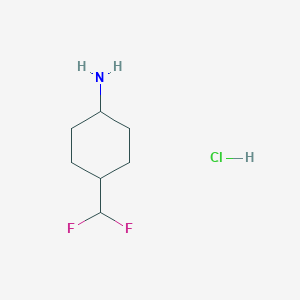

4-(Difluoromethyl)cyclohexan-1-amine hydrochloride

描述

属性

IUPAC Name |

4-(difluoromethyl)cyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2N.ClH/c8-7(9)5-1-3-6(10)4-2-5;/h5-7H,1-4,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPDQVLLLKXNZRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-(Difluoromethyl)cyclohexan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 1461709-26-1

- Molecular Formula : C7H10ClF2N

- Molecular Weight : 179.61 g/mol

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, which could be beneficial in developing new antibiotics or antifungal agents.

- Cytotoxicity : The compound has been evaluated for its cytotoxic effects on various cancer cell lines, showing potential as an anticancer agent.

The biological activity of this compound may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes that play critical roles in cellular metabolism, leading to altered cell growth and proliferation.

- Receptor Interaction : It may interact with neurotransmitter receptors, influencing signaling pathways associated with neuroactivity and potentially affecting mood or cognition.

Antimicrobial Properties

A study conducted to evaluate the antimicrobial efficacy of various amine derivatives found that this compound demonstrated significant activity against several bacterial strains, with a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 4-(Difluoromethyl)cyclohexan-1-amine HCl | 32 | Staphylococcus aureus |

| 32 | Escherichia coli |

Cytotoxicity Studies

In vitro studies on cancer cell lines such as HeLa and A549 revealed that the compound exhibited cytotoxic effects with IC50 values of 53 µM and 45 µM, respectively. These results indicate its potential as a chemotherapeutic agent.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 53 |

| A549 | 45 |

Comparative Analysis with Similar Compounds

When compared to other fluorinated amines, such as fluoroethylamine and trifluoromethyl cyclohexyl amine, this compound shows unique properties that may enhance its biological activity due to the difluoromethyl group, which can influence lipophilicity and receptor binding affinity.

| Compound | Lipophilicity (LogP) | Anticancer Activity |

|---|---|---|

| 4-(Difluoromethyl)cyclohexan-1-amine HCl | Moderate | Yes |

| Fluoroethylamine | Low | Limited |

| Trifluoromethyl cyclohexyl amine | High | Moderate |

科学研究应用

Medicinal Chemistry

1. Pharmaceutical Development:

4-(Difluoromethyl)cyclohexan-1-amine hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its difluoromethyl group enhances the lipophilicity and metabolic stability of drug candidates, making it valuable in the design of selective inhibitors for various biological targets. For instance, difluoromethylated compounds have been found to modulate the activity of kinases and other enzymes involved in critical cellular processes .

2. Anticancer Agents:

Research has indicated that difluoromethylated amines can be incorporated into anticancer drug candidates. The unique electronic properties imparted by the difluoromethyl group can influence the binding affinity of these compounds to their biological targets, potentially leading to more effective therapies .

3. Neuropharmacology:

Studies have shown that difluoromethylated compounds can affect neurotransmitter systems, suggesting potential applications in treating neurological disorders. The ability to modify neurotransmitter receptors could lead to advancements in therapies for conditions such as depression and anxiety .

Materials Science

1. Polymer Chemistry:

In materials science, this compound is utilized in the development of novel polymers with enhanced properties. The incorporation of difluoromethyl groups into polymer backbones can improve thermal stability and mechanical strength, making these materials suitable for high-performance applications .

2. Coatings and Adhesives:

The compound has been explored as a component in coatings and adhesives, where its chemical stability and resistance to degradation can enhance product longevity and performance under various environmental conditions .

Biochemical Reagent

1. Buffering Agent:

this compound is employed as a non-ionic organic buffering agent in cell culture applications. It helps maintain pH levels within a specific range (6-8.5), which is critical for optimal cell growth and function .

2. Research Applications:

In biochemical research, this compound is used as a reagent for synthesizing other biologically active molecules. Its ability to participate in various chemical reactions makes it a versatile tool for researchers aiming to develop new therapeutic agents or study biochemical pathways .

Case Study 1: Synthesis of Kinase Inhibitors

A recent study highlighted the synthesis of 4-(difluoromethyl)pyridin-2-amine using this compound as a precursor. This compound was identified as a key intermediate for developing selective inhibitors targeting phosphoinositide 3-kinase (PI3K), which plays a significant role in cancer progression . The research demonstrated efficient synthetic routes that could be scaled up for industrial production.

Case Study 2: Development of Antidepressants

Another investigation focused on modifying neurotransmitter uptake through difluoromethylated compounds derived from this compound. The study showed promising results in enhancing the efficacy of existing antidepressants by improving their binding profiles to serotonin receptors, suggesting potential therapeutic advancements in treating mood disorders .

相似化合物的比较

Substituent Effects on Physicochemical Properties

*LogP values are estimated based on substituent contributions.

Key Observations :

- Basicity: The difluoromethyl group reduces amine basicity (pKa ~9.2) compared to non-fluorinated analogs (pKa ~10–11), improving bioavailability by decreasing ionization at physiological pH.

准备方法

Difluoromethylation of Cyclohexane Derivatives

- Reagents and Conditions: Difluoromethylation can be achieved using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfonates in the presence of bases or catalysts.

- Example: Starting from cyclohex-3-en-1-one or related unsaturated cyclohexane derivatives, the difluoromethyl group is introduced regioselectively.

- Notes: Control of reaction conditions is critical to avoid over-fluorination or side reactions.

Amination to Form Cyclohexan-1-amine

- Methods: Amination can be performed via nucleophilic substitution or reductive amination.

- Typical Reagents: Ammonia, ammonium salts, or amine derivatives under catalytic hydrogenation or reductive conditions.

- Conversion to Hydrochloride Salt: The free amine is treated with hydrochloric acid to yield the hydrochloride salt, which is often more stable and easier to purify.

Analogous Synthetic Routes and Research Findings

Synthesis of 4-(Difluoromethyl)pyridin-2-amine (Relevant Analog)

A highly practical and scalable synthesis of 4-(Difluoromethyl)pyridin-2-amine, a closely related fluorinated amine, has been reported, which can provide insights into the preparation of the cyclohexyl analog:

- Starting Material: 2,2-Difluoroacetic anhydride as a cost-effective fluorine source.

- Process: A five-step, two-pot procedure involving difluoroacylation, cyclization, and amination.

- Advantages: Avoids harsh fluorination agents and sealed vessels; scalable to kilogram quantities.

- Yields: Overall high yields (up to 72%) with chromatography-free purification.

- Key Steps: Formation of ethoxy-difluorobutenone intermediate followed by cyclization and amination under mild conditions.

- Scale-Up: Successfully demonstrated on multi-kilogram scale with consistent purity and yield.

This methodology emphasizes the use of difluoroacetic anhydride and mild reaction conditions, which might be adapted for cyclohexane derivatives.

Industrial Synthesis of Fluorinated Cyclohexyl Amines

- Trifluoromethylated Cyclohexenyl Amines: Industrial routes for 4-(Trifluoromethyl)cyclohex-3-en-1-amine hydrochloride involve trifluoromethylation of cyclohexene derivatives followed by amination.

- Reaction Conditions: Use of trifluoromethyl iodide or sulfonate reagents with bases; amination with ammonia or amines.

- Purification: Crystallization and chromatography for high purity.

- Scalability: Continuous flow reactors and process optimization improve efficiency.

While this is for trifluoromethyl rather than difluoromethyl, the similarity in fluorination chemistry suggests analogous approaches could be employed for the difluoromethyl compound.

Comparative Data Table of Preparation Methods

| Step | Method/Condition | Reagents | Yield (%) | Notes |

|---|---|---|---|---|

| Difluoromethylation | Reaction with difluoroacetic anhydride | 2,2-Difluoroacetic anhydride | 78 | Mild conditions, scalable |

| Cyclization | Formation of intermediate (e.g., ethoxy-difluorobutenone) | Ethyl vinyl ether, pyridine | 78 | Avoids harsh fluorinating agents |

| Amination | Using aqueous HCl and zinc reduction | Methoxylamine hydrochloride, Zn | 53-72 | Two-pot process, mild temperature |

| Salt Formation | Treatment with HCl | HCl | Quantitative | Forms stable hydrochloride salt |

| Industrial Scale-Up | Continuous flow, optimized conditions | Various | 60-72 | Chromatography-free, high purity |

Research Notes and Recommendations

- Avoidance of Harsh Fluorinating Agents: The use of difluoroacetic anhydride is preferred over direct fluorinating agents to improve safety and scalability.

- Two-Pot Synthesis: Combining steps reduces purification needs and improves efficiency.

- Scalability: Demonstrated on multi-kilogram scale, suitable for clinical development.

- Purification: Crystallization from solvents such as dichloromethane and pentane yields high-purity products.

- Potential Adaptation: The pyridine-based synthetic strategies can inspire analogous routes for cyclohexane derivatives, with adjustments for ring structure and reactivity.

常见问题

Q. What methodologies are recommended for studying the compound’s stability under physiological conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。